

# A Spectroscopic Comparison of 3-Ethoxybenzoic Acid and Its Derivatives

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## Compound of Interest

Compound Name: **3-Ethoxybenzoic acid**

Cat. No.: **B181751**

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A detailed analysis for researchers, scientists, and drug development professionals.

This guide provides a comprehensive spectroscopic comparison of **3-Ethoxybenzoic acid** with its primary derivatives, ethyl 3-ethoxybenzoate and 3-ethoxybenzamide. By examining their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, we can elucidate the structural modifications and their impact on the spectral properties. This information is crucial for the identification, characterization, and quality control of these compounds in research and development settings.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **3-Ethoxybenzoic acid** and its derivatives.

## Infrared Spectroscopy Data

Compound	Key IR Absorptions (cm <sup>-1</sup> )	Functional Group Assignment
3-Ethoxybenzoic acid	2500-3300 (broad), 1680-1710 (strong), 1200-1300 (strong), 1000-1100 (strong)	O-H (carboxylic acid), C=O (carboxylic acid), C-O (ether and carboxylic acid), C-O (ether)
Ethyl 3-ethoxybenzoate	1715-1735 (strong), 1200-1300 (strong), 1000-1100 (strong)	C=O (ester), C-O (ether and ester), C-O (ether)
3-Ethoxybenzamide	3100-3500 (two bands), 1650-1690 (strong), 1200-1300 (strong), 1000-1100 (strong)	N-H (amide), C=O (amide), C-O (ether), C-O (ether)

### <sup>1</sup>H NMR Spectroscopy Data (Chemical Shifts in ppm)

Compound	Aromatic Protons	-OCH <sub>2</sub> CH <sub>3</sub> Protons	Other Protons
3-Ethoxybenzoic acid	7.0-8.0 (m)	4.1 (q), 1.4 (t)	~11-13 (s, COOH)
Ethyl 3-ethoxybenzoate	7.0-7.8 (m)	4.1 (q), 1.4 (t) (ethoxy on ring); 4.3 (q), 1.3 (t) (ethyl ester)	-
3-Ethoxybenzamide	7.0-7.7 (m)	4.1 (q), 1.4 (t)	~5.5-7.5 (br s, NH <sub>2</sub> )

### <sup>13</sup>C NMR Spectroscopy Data (Chemical Shifts in ppm)

Compound	Aromatic Carbons	Carbonyl Carbon	-OCH <sub>2</sub> CH <sub>3</sub> Carbons
3-Ethoxybenzoic acid	115-160	~172	~64, ~15
Ethyl 3-ethoxybenzoate	115-160	~166	~64, ~15 (ethoxy on ring); ~61, ~14 (ethyl ester)
3-Ethoxybenzamide	115-160	~169	~64, ~15

## Mass Spectrometry Data (m/z)

Compound	Molecular Ion [M] <sup>+</sup>	Key Fragment Ions
3-Ethoxybenzoic acid	166	137, 121, 93
Ethyl 3-ethoxybenzoate	194	165, 149, 121
3-Ethoxybenzamide	165	148, 121, 93

## Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. Detailed experimental protocols are provided below.

### Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Sample Preparation: Solid samples were analyzed as KBr pellets. A small amount of the sample was ground with dry potassium bromide and pressed into a thin, transparent disk.
- Data Acquisition: Spectra were recorded in the range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . A background spectrum of the KBr pellet was acquired and subtracted from the sample spectrum.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

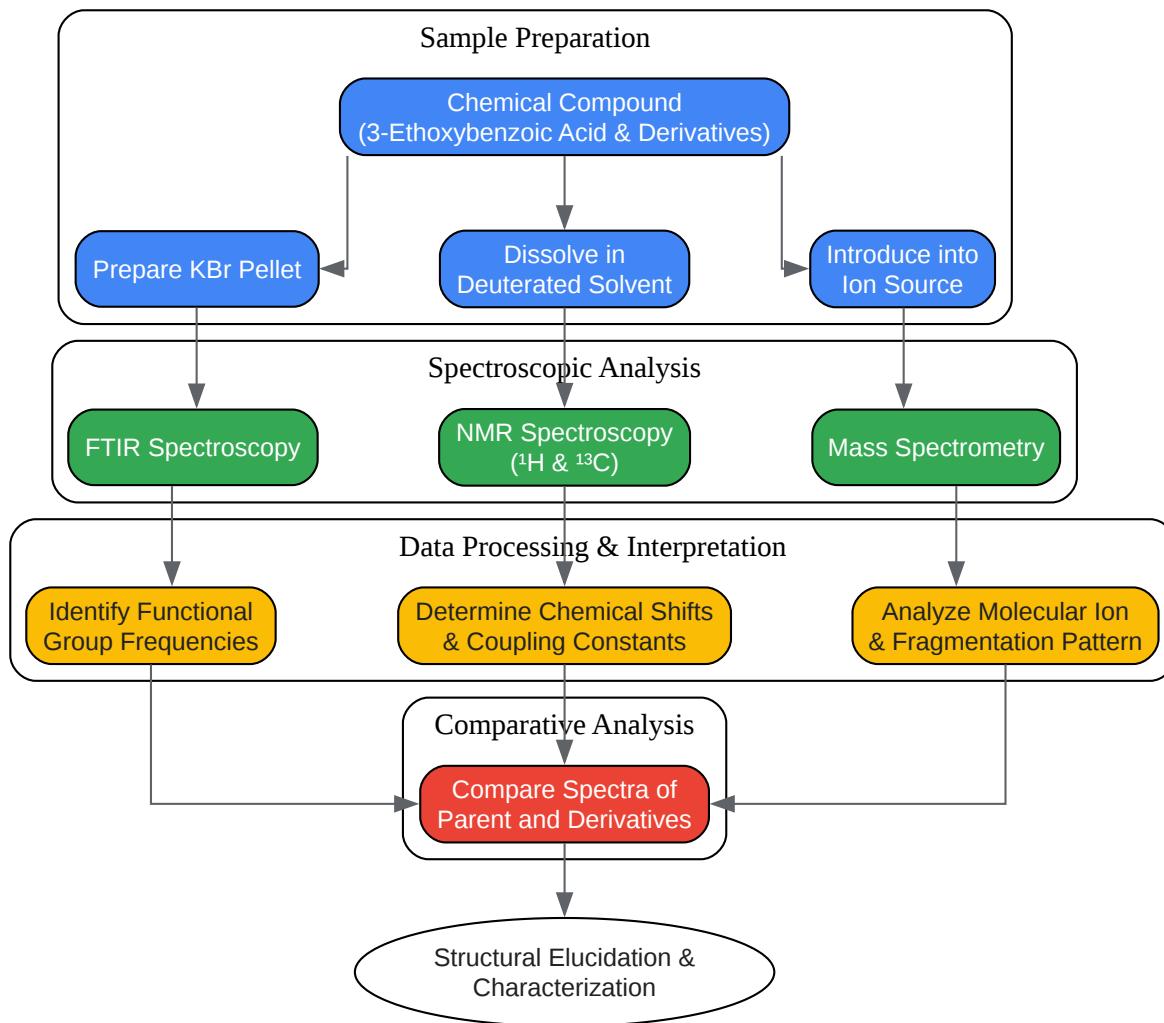
- Instrumentation: A 400 MHz NMR spectrometer.
- Sample Preparation: Approximately 5-10 mg of the sample was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard (0 ppm).
- Data Acquisition: Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were acquired at room temperature. For  $^1\text{H}$  NMR, standard acquisition parameters were used. For  $^{13}\text{C}$  NMR, a proton-decoupled sequence was employed to simplify the spectrum.

### Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer with an electron ionization (EI) source.
- Sample Preparation: A small amount of the sample was introduced into the ion source, either directly via a solid probe or after separation by gas chromatography (GC).
- Data Acquisition: The sample was ionized using a standard electron energy of 70 eV. The mass analyzer scanned a mass-to-charge ( $m/z$ ) range appropriate for the compound's molecular weight.

## Visualizing the Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and comparison of chemical compounds.

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Caption: Workflow for Spectroscopic Comparison.

This guide serves as a foundational resource for understanding the spectroscopic properties of **3-Ethoxybenzoic acid** and its common derivatives. The provided data and protocols can be readily applied in various scientific and industrial laboratories for compound verification and analysis.

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